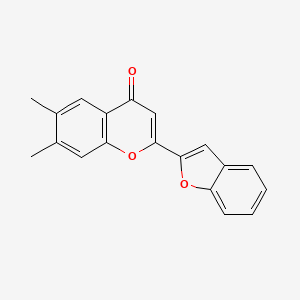

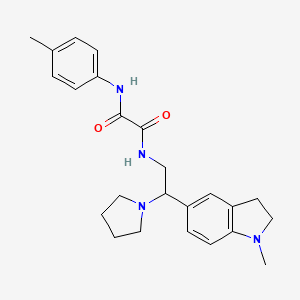

2-(1-Benzofuran-2-yl)-6,7-dimethylchromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. One common method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using techniques such as FTIR, 1H-, 13C- and 1H-13C HMQC NMR spectroscopic analysis, and their 3D structures can be confirmed by single-crystal X-ray diffraction studies .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran compounds, including “2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one”, have been shown to possess strong anti-tumor activities . They have potential applications in the development of new anti-cancer drugs .

Antibacterial Properties

These compounds also exhibit antibacterial properties, making them potential candidates for the development of new antibiotics .

Anti-Oxidative Effects

Benzofuran compounds have demonstrated anti-oxidative activities . This suggests potential applications in the prevention and treatment of diseases caused by oxidative stress .

Anti-Viral Applications

The anti-viral activities of benzofuran compounds have been reported . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .

Antimicrobial Activity

Some benzofuran derivatives, such as 2‐(1‐benzofuran‐2‐yl)‐2‐oxoethyl 4-(un/substituted)benzoates, have shown antimicrobial abilities . This suggests potential applications in the treatment of various microbial infections .

Antioxidant Activity

Benzofuran derivatives have also demonstrated antioxidant activities . They have potential applications in the prevention and treatment of diseases caused by oxidative stress .

Synthesis of Biologically Active Compounds

2-Acetylbenzofurans, a class of benzofuran derivatives, have been successfully employed as starting materials for the production of biologically active compounds .

Drug Prospects

Due to their diverse pharmacological activities, benzofuran and its derivatives have attracted much attention for their potential applications as drugs .

Mécanisme D'action

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to exhibit antimicrobial properties . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been found to exhibit antimicrobial properties . For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, a benzofuran derivative, was found to be effective against S. aureus and E. coli .

Biochemical Pathways

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological applications .

Result of Action

Benzofuran derivatives have been found to exhibit antimicrobial properties .

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-benzofuran-2-yl)-6,7-dimethylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-7-14-15(20)10-19(22-17(14)8-12(11)2)18-9-13-5-3-4-6-16(13)21-18/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEBIEWKXVUTDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzofuran-2-yl)-6,7-dimethyl-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(benzylamino)ethyl]cyclopropanamine dihydrochloride](/img/structure/B2929566.png)

![[2-(2-Methylmorpholin-4-yl)pyridin-4-yl]methanamine](/img/structure/B2929569.png)

![3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929575.png)

![6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2929580.png)

![7-Iodo-4lambda6-thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B2929582.png)

![2-Methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2929583.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2929584.png)

![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2929587.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)